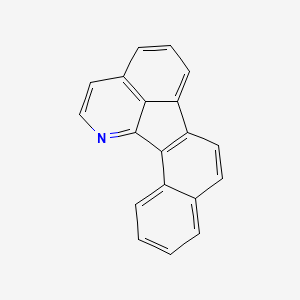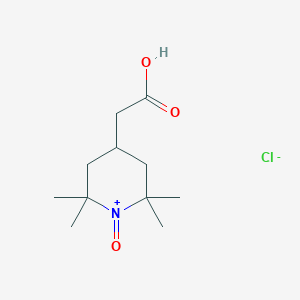
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of a carboxymethyl group attached to the piperidine ring, along with four methyl groups and an oxo group The chloride ion is associated with the positively charged nitrogen atom in the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride typically involves the reaction of 2,2,6,6-tetramethylpiperidine with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxymethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with target molecules, while the oxo group can participate in redox reactions. The piperidine ring provides structural stability and facilitates binding to target proteins or enzymes.
類似化合物との比較
Similar Compounds
Carboxymethyl cellulose: A cellulose derivative with carboxymethyl groups.
Carboxymethyl chitosan: A chitosan derivative with carboxymethyl groups.
Uniqueness
4-(Carboxymethyl)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium chloride is unique due to its specific piperidine structure and the presence of multiple functional groups
特性
CAS番号 |
88462-00-4 |
|---|---|
分子式 |
C11H20ClNO3 |
分子量 |
249.73 g/mol |
IUPAC名 |
2-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetic acid;chloride |
InChI |
InChI=1S/C11H19NO3.ClH/c1-10(2)6-8(5-9(13)14)7-11(3,4)12(10)15;/h8H,5-7H2,1-4H3;1H |
InChIキー |
TZGPAQHAQTVCNR-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC([N+]1=O)(C)C)CC(=O)O)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B14400814.png)
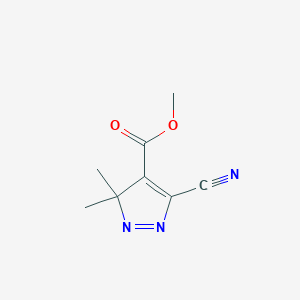
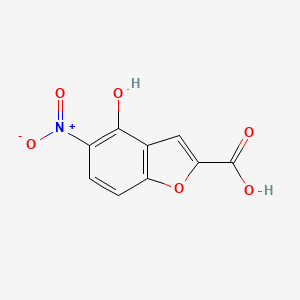
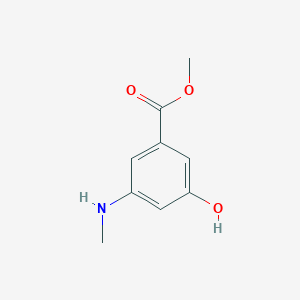

![Ethyl oxo[(2-oxoheptyl)amino]acetate](/img/structure/B14400833.png)
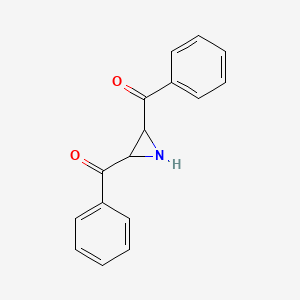

![Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate](/img/structure/B14400841.png)
![2-(2-Phenylethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14400850.png)
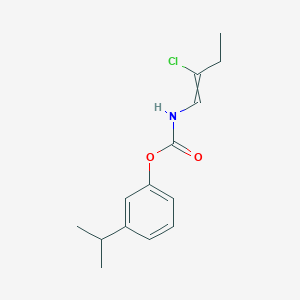
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14400857.png)

